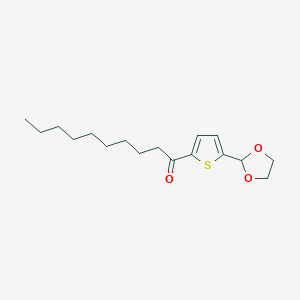

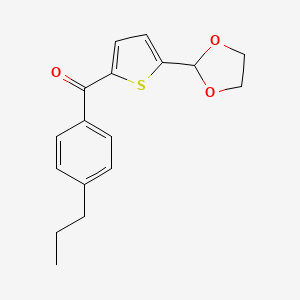

![molecular formula C8H12N2O B1359440 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1100750-13-7](/img/structure/B1359440.png)

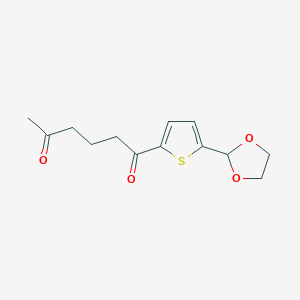

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Overview

Description

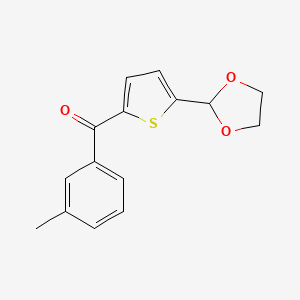

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known for their wide variety of biological activities, including antimicrobial properties . They are also known for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process yields hydrazone derivatives in 80-92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The molecular structure of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be found in various databases such as PubChem . The structure is determined using various spectroscopic techniques such as 1H NMR, 13C NMR, Mass and IR spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be found in various databases such as PubChem . These properties include its molecular structure, chemical names, and classification .Scientific Research Applications

Catalytic Synthesis of Bicyclic Imidazole Derivatives

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine plays a role in the novel catalytic synthesis of bicyclic imidazole derivatives. A study demonstrated the selective formation of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in high yields from N-(beta-methallyl)imidazole through a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

Pharmaceutical Applications

Conformationally restricted fused imidazole derivatives, including 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, have been synthesized and evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds may be useful for treating conditions like irritable bowel syndrome (IBS), nausea, and vomiting associated with cancer chemotherapy. The structure-activity relationships of these compounds indicate their potential therapeutic relevance (Ohta et al., 1996).

Synthesis of Farnesyltransferase Inhibitors

The 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, synthesized by intramolecular cyclization, has been used to produce farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, demonstrating the compound's potential in drug development (Dinsmore et al., 2000).

Fluorescent Organic Dyes

The compound has been involved in the synthesis of fluorescent organic dyes. A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized and showed intense fluorescence with large Stokes shifts and high quantum yields. This application is significant in material science, particularly in the development of novel organic dyes (Marchesi et al., 2019).

Insecticidal Properties

Research into tetrahydroimidazo[1,2-a]pyridine derivatives revealed their insecticidal activities against pea aphids. The effectiveness of these compounds varied based on substituent types and positions, offering insights into environmentally friendly pest control solutions (Zhang et al., 2010).

Antifungal Activity

Tetrahydroimidazo[1,2-a]pyridine derivatives have shown promise in antifungal treatments, particularly against Candida species. Their selective inhibition of fungal growth and low cytotoxicity in mammalian cell lines underscore their potential as effective antifungal agents (Ozdemir et al., 2010).

Future Directions

The future directions for the research and development of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and related compounds could involve further exploration of their biological activities and potential applications in medicine. Given their known antimicrobial properties , these compounds could be further studied for their potential use as antimicrobial agents.

properties

IUPAC Name |

6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZLVJBUJXQPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2=NC=CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.